Methods and Technical Details
The synthesis of FR 900523 primarily occurs through fermentation processes involving Streptomyces strains. The production is optimized by utilizing specific nutrient media that contain carbon and nitrogen sources, which can include organic and inorganic compounds such as ammonium salts and urea. The fermentation typically occurs under submerged aerobic conditions at temperatures ranging from 25°C to 35°C for periods between 50 to 150 hours .
After fermentation, FR 900523 can be separated from other products using conventional methods like centrifugation and filtration. Purification techniques such as high-performance liquid chromatography (HPLC) are then employed to isolate the compound in its pure form .
Structure and Data
FR 900523 features a complex molecular structure characterized by its tricyclic framework. The specific molecular formula is C_27H_45N_1O_8, with a molecular weight of approximately 487.66 g/mol. The compound possesses multiple functional groups that contribute to its biological activity, including hydroxyl groups and an amide linkage, which are critical for its interaction with biological targets .
Reactions and Technical Details
FR 900523 participates in various chemical reactions typical of tricyclic compounds. It can undergo hydrolysis, oxidation, and reduction reactions depending on the conditions applied. The presence of hydroxyl groups allows for potential modifications that can enhance its pharmacological properties or alter its mechanism of action. Additionally, the compound's structure enables it to interact with proteins involved in immune response regulation, further emphasizing its relevance in medicinal chemistry .
Process and Data
The primary mechanism of action for FR 900523 involves its binding to FK506-binding proteins (FKBPs), which are crucial in regulating calcineurin activity. By inhibiting calcineurin, FR 900523 effectively suppresses T-cell activation and proliferation, making it a valuable agent in preventing organ transplant rejection and treating autoimmune diseases. The compound's affinity for these proteins is significantly influenced by its structural characteristics, allowing it to modulate immune responses effectively .
Physical and Chemical Properties
FR 900523 exhibits several notable physical properties:
Chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature variations. Its reactivity profile indicates that it can participate in various chemical transformations relevant for drug formulation and development .
Scientific Uses
FR 900523 has significant applications in the field of immunology as an immunosuppressant. It is primarily used in clinical settings for preventing organ transplant rejection and managing autoimmune disorders. Research continues into its potential uses in treating other conditions where modulation of the immune system is beneficial. Additionally, ongoing studies aim to explore analogs of FR 900523 that may enhance its efficacy or reduce side effects associated with long-term use .
FR 900523 was first isolated in 1988 from the fermentation broth of a soil-derived actinomycete strain (No. 7238) collected on Yakushima Island, Japan. This discovery was part of a targeted screening program for novel immunosuppressive agents, documented in The Journal of Antibiotics [1] [2]. The compound’s designation follows the Fujisawa Pharmaceutical Company (FR) numbering system, where "900523" identifies its unique chemical structure and batch origin. It was co-discovered alongside the structurally analogous FR-900520 (ascomycin), with both macrolides sharing a 23-membered lactone ring but differing in side-chain modifications [1] [5]. The isolation process involved ethyl acetate extraction, silica gel chromatography, and crystallization, yielding a colorless, crystalline compound with potent bioactivity [2] [10].
Table 1: Key Discovery Milestones of FR 900523
Year | Event | Significance |
---|---|---|
1988 | Isolation from S. hygroscopicus subsp. yakushimaensis | First identification as a novel macrolide |
1988 | Structural characterization | Differentiation from FR-900520 via side-chain groups |
1990s | Mechanistic studies | Confirmation of calcineurin phosphatase inhibition |
The biosynthetic origin of FR 900523 is Streptomyces hygroscopicus subsp. yakushimaensis (strain No. 7238), taxonomically described as a novel subspecies in 1988 [1] [3]. Key morphological traits include:
Physiologically, strain No. 7238 metabolizes D-glucose and D-xylose but not L-arabinose or sucrose, distinguishing it from closely related species like S. antimycoticus [1]. DNA hybridization and 16S rRNA analysis (GenBank: AB217604) confirmed its placement within the S. hygroscopicus clade, though metabolic differences warranted subspecies designation [3] [7]. The epithet "yakushimaensis" denotes its geographical origin in Yakushima, Japan—a region renowned for biodiverse soils [2] [3].
Table 2: Taxonomic Profile of FR 900523-Producing Strain
Classification Level | Identity | Distinguishing Features |
---|---|---|
Kingdom | Bacteria | - |
Phylum | Actinomycetota | Gram-positive, filamentous |
Genus | Streptomyces | Aerial mycelium formation |
Species | S. hygroscopicus | Spiral spore chains, hygroscopic spores |
Subspecies | yakushimaensis | Carbohydrate utilization profile; soil origin |
FR 900523 belongs to the tacrolimus-like macrolide immunosuppressant family, characterized by a 23-membered polyketide backbone that binds intracellular immunophilins [6] [8]. Its mechanism involves:
Structurally, FR 900523 shares a conserved binding domain with tacrolimus (FK506) and ascomycin (FR-900520), but its C21-allyl side chain confers distinct pharmacokinetic properties [10]. Unlike rapamycin (which inhibits mTOR), FR 900523 targets T-cell activation early-phase signaling [8]. Biological assays show it suppresses mixed lymphocyte reactions (IC₅₀: 0.7 nM)—comparable to tacrolimus—and prolongs skin allograft survival in murine models at 3.2 mg/kg/day [1] [10]. Notably, it exhibits selective antifungal activity against Aspergillus fumigatus but lacks antibacterial effects, underscoring its eukaryotic cell specificity [1] [6].
Table 3: Comparative Analysis of Immunosuppressant Macrolides
Compound | Producing Organism | Molecular Target | Unique Structural Feature |
---|---|---|---|
FR 900523 | S. hygroscopicus subsp. yakushimaensis | Calcineurin-FKBP12 complex | C21-allyl modification |
Tacrolimus (FK506) | S. tsukubaensis | Calcineurin-FKBP12 complex | C17-keto group |
Rapamycin | S. hygroscopicus | mTOR-FKBP12 complex | Triene segment |
Ascomycin (FK520) | S. hygroscopicus subsp. yakushimaensis | Calcineurin-FKBP12 complex | Ethyl moiety at C21 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: